GSK963

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

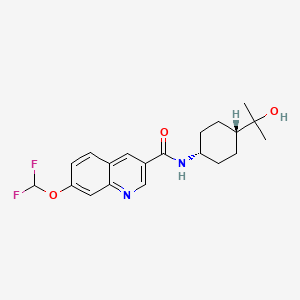

GSK963 is a chiral, highly potent, and selective inhibitor of receptor-interacting protein kinase 1 (RIP1). It has an IC50 value of 29 nanomolar and is known for its strong and selective inhibition of necroptosis in murine and human cells . Necroptosis is a form of programmed cell death that is morphologically similar to necrosis and is involved in various pathophysiological disorders .

科学研究应用

GSK963 在科学研究中具有广泛的应用,包括但不限于:

作用机制

GSK963 通过选择性抑制 RIP1 激酶发挥其作用。RIP1 激酶是坏死性凋亡信号通路中的一个重要组成部分,该通路涉及 RIP1 与 RIP3 和混合谱系激酶结构域样蛋白 (MLKL) 的相互作用。 通过抑制 RIP1 激酶,this compound 阻止 RIP3 和 MLKL 的磷酸化和激活,从而阻断坏死性凋亡途径 .

类似化合物:

坏死性凋亡抑制剂-1: 一种早期 RIP1 激酶抑制剂,具有中等效力和针对吲哚胺-2,3-双加氧酶 (IDO) 的脱靶活性.

坏死性凋亡抑制剂-1s: 坏死性凋亡抑制剂-1 的改进版本,具有更好的药代动力学特性,并且没有 IDO 抑制活性.

GSK962: This compound 的无活性对映体,用作阴性对照以确认靶向作用.

独特性: this compound 比坏死性凋亡抑制剂-1 和坏死性凋亡抑制剂-1s 显著更有效,IC50 值为 29 纳摩尔。 它对 RIP1 的选择性比其他 339 种激酶高 10,000 倍,并且对 IDO 没有可测量的活性 . 这种高选择性和效力使 this compound 成为研究 RIP1 激酶及其在疾病发病机制中作用的宝贵工具 .

生化分析

Biochemical Properties

GSK963 is a potent and selective inhibitor of RIP1 kinase, a key driver of inflammation in a variety of disease settings . It inhibits RIP1-dependent cell death with an IC50 of between 1 and 4 nM in human and murine cells . This compound is 410,000-fold selective for RIP1 over 339 other kinases .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It efficiently blocks cellular activation of RIPK1, RIPK3, and MLKL upon necroptosis stimuli . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by directly blocking the kinase activity of RIPK1 . It inhibits RIP1-dependent cell death, a form of regulated necrosis termed necroptosis . It also regulates apoptosis and the production of inflammatory cytokines under certain circumstances .

Temporal Effects in Laboratory Settings

The increased in vitro potency of this compound also translates in vivo, where it provides much greater protection from hypothermia at matched doses to Nec-1, in a model of TNF-induced sterile shock

Metabolic Pathways

It is known that RIPK1, the target of this compound, plays a role in a number of innate immune receptors including TNFR1 and other death receptors, TLR3 and TLR4 .

准备方法

合成路线和反应条件: GSK963 的合成涉及手性小分子抑制剂的制备。具体的合成路线和反应条件是专有的,详细的信息尚未公开。 众所周知,this compound 在化学上不同于其他 RIP1 激酶抑制剂,例如坏死性凋亡抑制剂-1 和坏死性凋亡抑制剂-1s .

工业生产方法: 可用文献中没有明确详细说明 this compound 的工业生产方法。 通常,此类化合物的生产涉及多步有机合成、纯化和质量控制过程,以确保高纯度和效力 .

化学反应分析

反应类型: GSK963 主要与激酶发生相互作用,特别是抑制 RIP1 激酶的活性。 在生物活性方面,它不会发生像氧化、还原或取代这样的典型化学反应 .

常见试剂和条件: 该化合物在使用特定试剂和条件的生化分析中使用,以研究其对 RIP1 激酶的抑制作用。 具体的试剂和条件是根据实验装置量身定制的,没有普遍的标准 .

形成的主要产物: 使用 this compound 时,主要的关注产物是坏死性凋亡的抑制,这是其与 RIP1 激酶相互作用的结果。 这种抑制对于研究坏死性凋亡途径和相关炎症反应至关重要 .

相似化合物的比较

Necrostatin-1: An earlier RIP1 kinase inhibitor with moderate potency and off-target activity against indoleamine-2,3-dioxygenase (IDO).

Necrostatin-1s: An improved version of Necrostatin-1 with better pharmacokinetic properties and no IDO inhibitory activity.

GSK962: The inactive enantiomer of GSK963, used as a negative control to confirm on-target effects.

Uniqueness: this compound is significantly more potent than Necrostatin-1 and Necrostatin-1s, with an IC50 value of 29 nanomolar. It is over 10,000-fold selective for RIP1 over 339 other kinases and lacks measurable activity against IDO . This high selectivity and potency make this compound a valuable tool for studying RIP1 kinase and its role in disease pathogenesis .

属性

IUPAC Name |

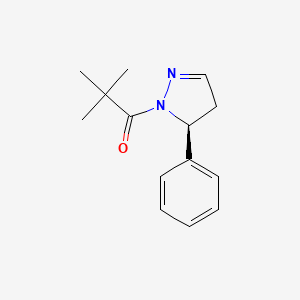

2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQVSLWJBLPTMD-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)N1[C@@H](CC=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride](/img/structure/B607800.png)

![(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B607806.png)